molecular formula C13H10N2S B14707242 2-(6-Methylpyridin-2-yl)-1,3-benzothiazole CAS No. 22201-26-9

2-(6-Methylpyridin-2-yl)-1,3-benzothiazole

Cat. No.: B14707242
CAS No.: 22201-26-9
M. Wt: 226.30 g/mol
InChI Key: TVBDRDUTXAROOR-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-yl)-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-2-yl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-bromo-6-methylpyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-2-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methylpyridin-2-yl)oxazolo[5,4-f][1,10]phenanthroline
  • N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine

Uniqueness

2-(6-Methylpyridin-2-yl)-1,3-benzothiazole stands out due to its unique combination of a benzothiazole ring and a pyridine ring, which imparts distinct electronic and steric properties.

Properties

CAS No.

22201-26-9

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C13H10N2S/c1-9-5-4-7-11(14-9)13-15-10-6-2-3-8-12(10)16-13/h2-8H,1H3

InChI Key

TVBDRDUTXAROOR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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